ZD-4190
Overview
Description
ZD-4190 is a small molecular weight inhibitor of vascular endothelial growth factor receptor tyrosine kinase activity. It is a substituted 4-anilinoquinazoline and is known for its potent inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This compound has shown broad-spectrum antitumor efficacy and is utilized in cancer treatment .
Mechanism of Action
Target of Action
ZD-4190 primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
This compound acts as a potent inhibitor of VEGFR2 and EGFR signaling pathways . It inhibits VEGF-stimulated proliferation in endothelial cells, likely through a specific effect on KDR or Flt-1-mediated signal transduction .
Biochemical Pathways
The inhibition of VEGFR2 and EGFR by this compound affects several biochemical pathways. VEGF contributes to solid tumor growth through the promotion of angiogenesis and tumor vascular permeability . By inhibiting VEGF signaling, this compound can potentially disrupt these processes, thereby inhibiting tumor growth.
Result of Action
This compound’s inhibition of VEGF signaling has been associated with antitumor activity. In preclinical studies, once-daily oral dosing of this compound to mice bearing established human tumor xenografts elicited significant antitumor activity . Prolonged tumor cytostasis was observed, and upon withdrawal of therapy, tumor growth resumed after a short delay .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ZD-4190 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
ZD-4190 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
ZD-4190 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
Biology: Employed in research to understand the role of vascular endothelial growth factor in angiogenesis and tumor growth.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new therapeutic agents targeting vascular endothelial growth factor receptor and epidermal growth factor receptor .
Comparison with Similar Compounds
Similar Compounds
ZD6474: Another inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
ZD1839: Known for its inhibition of epidermal growth factor receptor tyrosine kinase activity.
ZD4054: Targets endothelin A receptor and is used in cancer research.
Uniqueness of ZD-4190
This compound is unique due to its potent inhibition of both vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This dual inhibition makes it a valuable compound in cancer research, offering broad-spectrum antitumor efficacy .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGTVGEKMZEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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